molecular formula C21H29N3O2 B5593915 2-(1-benzoyl-3-piperidinyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride

2-(1-benzoyl-3-piperidinyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride

Cat. No. B5593915
M. Wt: 355.5 g/mol
InChI Key: ICHHDUDZQFRGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-benzoyl-3-piperidinyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as BZP or benzylpiperazine and is classified as a psychoactive drug. However,

Mechanism of Action

BZP works by increasing the release of dopamine and serotonin in the brain, which leads to an increase in their activity. This can result in increased mood, energy, and focus. BZP also has a mild stimulant effect, which can lead to increased physical activity and alertness.
Biochemical and Physiological Effects:
BZP has been found to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of adrenaline and noradrenaline, which can lead to increased energy and alertness.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BZP in lab experiments is its ability to increase dopamine and serotonin levels in the brain. This can be useful for studying the effects of these neurotransmitters on behavior and cognition. However, BZP has limitations as it is a psychoactive drug and can have potential side effects.

Future Directions

There are several future directions for the use of BZP in scientific research. One potential area of research is the development of new treatments for neurological disorders such as Parkinson's disease and depression. BZP may also have potential as a cognitive enhancer and could be used to improve memory and learning. Further research is needed to fully understand the potential benefits and limitations of BZP in scientific research.
Conclusion:
In conclusion, 2-(1-benzoyl-3-piperidinyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride, or BZP, is a chemical compound that has been widely used in scientific research due to its unique properties. BZP has been found to have an affinity for dopamine and serotonin receptors in the brain, which can lead to increased levels of these neurotransmitters. This can have potential benefits for the treatment of neurological disorders such as Parkinson's disease and depression. However, BZP has limitations as it is a psychoactive drug and can have potential side effects. Further research is needed to fully understand the potential benefits and limitations of BZP in scientific research.

Synthesis Methods

The synthesis of BZP involves the reaction of benzyl chloride and piperazine in the presence of a base. The resulting product is then purified through recrystallization and converted into its hydrochloride salt form. This process is relatively simple and can be completed in a laboratory setting.

Scientific Research Applications

BZP has been used in various scientific research studies due to its unique properties. It has been found to have an affinity for dopamine and serotonin receptors in the brain, which can lead to increased levels of these neurotransmitters. This can have potential benefits for the treatment of neurological disorders such as Parkinson's disease and depression.

properties

IUPAC Name

2-(1-benzoylpiperidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c25-19-8-9-21(10-12-22-13-11-21)16-24(19)18-7-4-14-23(15-18)20(26)17-5-2-1-3-6-17/h1-3,5-6,18,22H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHHDUDZQFRGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)N3CC4(CCC3=O)CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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